molecular formula C7H14OS B8694723 2,2,6-Trimethyl-1,3-oxathiane CAS No. 30253-09-9

2,2,6-Trimethyl-1,3-oxathiane

Cat. No.: B8694723
CAS No.: 30253-09-9
M. Wt: 146.25 g/mol
InChI Key: PRDNKVSUTZYWBN-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-1,3-oxathiane is a useful research compound. Its molecular formula is C7H14OS and its molecular weight is 146.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

30253-09-9

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2,2,6-trimethyl-1,3-oxathiane

InChI

InChI=1S/C7H14OS/c1-6-4-5-9-7(2,3)8-6/h6H,4-5H2,1-3H3

InChI Key

PRDNKVSUTZYWBN-UHFFFAOYSA-N

Canonical SMILES

CC1CCSC(O1)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

75 ml of dichloromethane is placed into a 100 ml round-bottom flask. To the dichloromethane is added 5.3 grams (0.05 moles) of 4-mercapto-2-butanol. 3.2 grams (0.055 moles) of acetone is then added followed by 0.1 grams of p-toluene sulfonic acid. Boiling chips are added to the flask. A Dean-Starke distilling receiver is placed on the flask, and a reflux condenser is placed on the receiver. The flask is then heated slowly until reflux occurs, and then the temperature is increased for a more vigorous reflux. The reflux lasts for a period of 2 hours before water of reaction ceases to be formed. The reaction mass is then cooled and neutralized with diethyl amine to a pH of about 8. The reaction mass is filtered through fluted filter paper, and the dichloromethane solvent is removed by means of rotary evaporation. 7.2 grams of crude product are recovered after the rotary evaporation operation. The crude product is then distilled by means of vacuum distillation yielding the following 3 fractions:
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

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